Methyl 4-chloronicotinate
Overview
Description
Methyl 4-chloronicotinate is an organic compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the 4-position of the pyridine ring. This compound is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloronicotinate can be synthesized through various methods. One common method involves the esterification of 4-chloronicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 4-chloronicotinoyl chloride with methanol . The reaction conditions typically include refluxing the reactants in an appropriate solvent such as dichloromethane or dioxane.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, and may involve the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloronicotinate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiourea in solvents like ethanol or water.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic substitution: Products include 4-aminonicotinate or 4-thionicotinate.
Reduction: Products include 4-aminonicotinate.
Oxidation: Products include 4-chloronicotinic acid.
Scientific Research Applications
Methyl 4-chloronicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential use in pest management as a non-pheromone semiochemical.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant activities.
Industry: Used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-chloronicotinate involves its interaction with specific molecular targets. It is believed to promote the release of prostaglandin D2, which leads to vasodilation and enhanced local blood flow at the site of application . This mechanism is similar to that of methyl nicotinate, a related compound .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of niacin used to treat muscle and joint pain.
4-chloronicotinic acid: A precursor in the synthesis of methyl 4-chloronicotinate.
Methyl isonicotinate: Used in pest management and similar applications.
Uniqueness
This compound is unique due to the presence of the chlorine atom at the 4-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
methyl 4-chloropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZRPPBWRSEVIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503075 | |
Record name | Methyl 4-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63592-85-8 | |
Record name | Methyl 4-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.